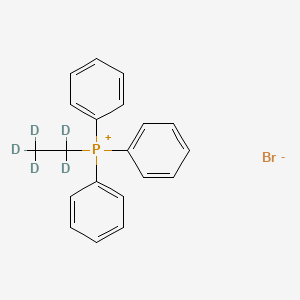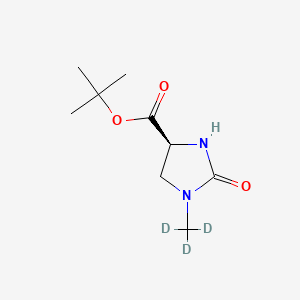
(Ethyl-d5)triphenylphosphonium Bromide
Übersicht
Beschreibung
(Ethyl-d5)triphenylphosphonium Bromide is a chemical compound used in various fields of research . It acts as a reactant in the synthesis of D-amino acids from L-cysteine-derived thiazolidines, Leiodolide A through aldol reactions and Horner-Wadsworth-Emmons olefination . It is also used in the preparation of cycloalkanoindolines through diastereoselective intramolecular inimo-ene reactions .
Synthesis Analysis
The synthesis of (Ethyl-d5)triphenylphosphonium Bromide involves several steps. One method involves the direct mixing of alcohol, trimethylsilyl bromide, and triphenylphosphine in 1,4-dioxane followed by heating at 80 °C . This method is more efficient for acid-sensitive substrates. Another method includes sequential addition of trimethylsilyl bromide and triphenylphosphine which gives higher yields for benzyl alcohols bearing electroneutral or electron-withdrawing substituents .
Molecular Structure Analysis
The molecular structure of (Ethyl-d5)triphenylphosphonium Bromide consists of a phosphonium ion with three phenyl groups and an ethyl group attached to it . The bromide ion is the counterion . The molecular formula is C20H20BrP and the molecular weight is 371.25 .
Chemical Reactions Analysis
(Ethyl-d5)triphenylphosphonium Bromide is used as a reactant in various chemical reactions. It is used in the synthesis of D-amino acids from L-cysteine-derived thiazolidines, Leiodolide A through aldol reactions and Horner-Wadsworth-Emmons olefination . It is also used in the preparation of cycloalkanoindolines through diastereoselective intramolecular inimo-ene reactions .
Physical And Chemical Properties Analysis
(Ethyl-d5)triphenylphosphonium Bromide is a white to off-white crystalline powder . It has a melting point of 203-205 °C .
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Analysis of Organophosphorus Compounds
Xia Ming (2003) conducted a study focusing on the QSAR research of organophosphorus corrosion inhibitors, including various triphenylphosphonium bromide compounds. The research established a correlation between enthalpy and entropy values from quantum calculations and corrosion current, demonstrating the significance of these compounds in understanding corrosion inhibition mechanisms (Xia Ming, 2003).
Reaction Features with Binucleophiles
Research by Khachikyan et al. (2017) explored the reactions of (E)-[(2-aroyl)ethenyl]triphenylphosphonium bromides with binucleophiles, leading to the formation of phosphonium salts and phosphorus-substituted quinoxalines. This study highlights the reactivity of similar compounds in various chemical environments (Khachikyan et al., 2017).
Synthesis and Structural Analysis
Hübner et al. (1997) focused on the synthesis and crystal structure of benzyl triphenylphosphonium bromides. Their research provided insights into the structural properties of these compounds, contributing to a better understanding of their behavior in different chemical reactions (Hübner et al., 1997).
Phosphinemethylene Chemistry
Seyferth and Fogel (1966) conducted studies in phosphinemethylene chemistry, examining the reaction of vinylic phosphonium, including (β-Bromoethyl)triphenylphosphonium bromide. This research is crucial for understanding the behavior of phosphonium compounds in organometallic chemistry (Seyferth & Fogel, 1966).
Applications in SO2 Absorption
A study by Zhao et al. (2021) highlighted the use of various phosphonium-based deep eutectic solvents, including ethyl-triphenyl phosphonium bromide, for SO2 absorption in flue gas. This research demonstrates the environmental applications of these compounds in reducing harmful gas emissions (Zhao et al., 2021).
Polymer Chemistry
Hassanein et al. (1989) explored the use of polymer-bound triphenylphosphonium perbromide for the bromination of various compounds, indicating the utility of these compounds in polymer chemistry and material science (Hassanein et al., 1989).
Safety and Hazards
(Ethyl-d5)triphenylphosphonium Bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .
Zukünftige Richtungen
(Ethyl-d5)triphenylphosphonium Bromide has potential applications in the treatment of a variety of diseases such as neurodegeneration and cancer . Its ability to deliver drugs specifically to mitochondria by covalent linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest makes it a promising compound for future research .
Eigenschaften
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3,2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNXXDQQHTCHJ-LUIAAVAXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747775 | |
| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethyl-d5)triphenylphosphonium Bromide | |
CAS RN |
875477-12-6 | |
| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)





![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)
